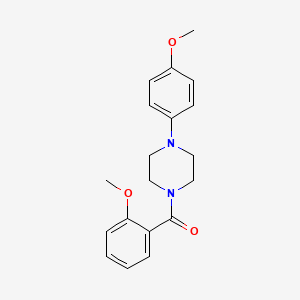
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate, commonly known as MDMA, is a psychoactive drug with stimulant and hallucinogenic properties. It is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly". MDMA is widely used recreationally, but it also has potential therapeutic applications.
Wirkmechanismus
MDMA acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also has a weak affinity for the serotonin transporter, which leads to increased serotonin release. The increased levels of these neurotransmitters are thought to contribute to the drug's effects on mood, perception, and cognition.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate and blood pressure, sweating, and pupil dilation. It also causes the release of the hormone oxytocin, which is associated with social bonding and trust. MDMA can also cause dehydration and hyperthermia, which can be dangerous in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered in a controlled manner. It also has a relatively short half-life, which allows for precise timing of experiments. However, there are also limitations to the use of MDMA in lab experiments. The drug has a number of physiological effects that can interfere with the interpretation of results, and there is also the potential for abuse and addiction.
Zukünftige Richtungen
There are several areas of future research on MDMA. One area of interest is the potential use of MDMA in the treatment of other psychiatric disorders, such as addiction and depression. Another area of research is the development of new compounds that have similar therapeutic effects but with fewer side effects. Finally, there is also interest in understanding the long-term effects of MDMA use, particularly in heavy users.
Conclusion:
MDMA is a psychoactive drug with potential therapeutic applications. It is synthesized from safrole and acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. MDMA has a number of physiological effects and limitations for use in lab experiments, but there are also several areas of future research on the drug.
Synthesemethoden
MDMA is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can help reduce symptoms of PTSD, including anxiety, depression, and avoidance behavior. MDMA has also been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-18-12-5-3-10(7-14(12)19-2)16(17)22-11-4-6-13-15(8-11)21-9-20-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLSQHJJOUZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)


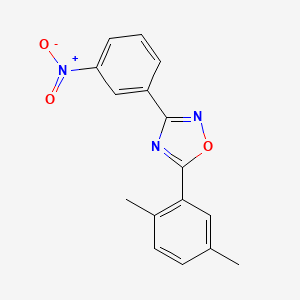
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
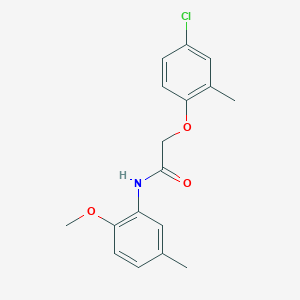
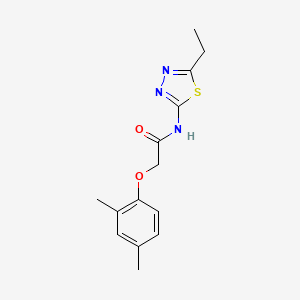
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
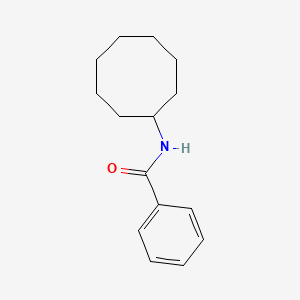
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
